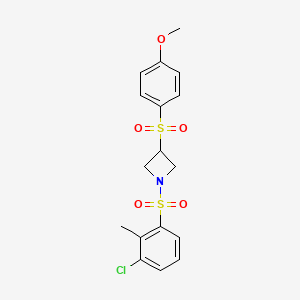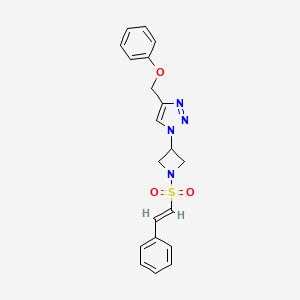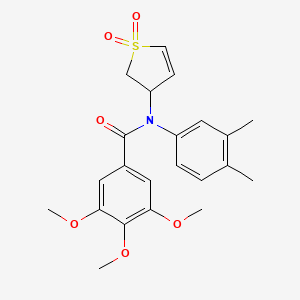
1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While I don’t have specific information on the synthesis of this exact compound, typically, compounds like these can be synthesized through nucleophilic substitution reactions where the sulfonyl groups are introduced using sulfonyl chlorides .Molecular Structure Analysis
The molecule contains an azetidine ring, which is a strained four-membered ring, leading to unique reactivity. The sulfonyl groups are strong electron-withdrawing groups, which would impact the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound could be quite complex due to the presence of multiple functional groups. The azetidine ring could undergo ring-opening reactions under certain conditions. The sulfonyl groups might be susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the interplay of its various functional groups. For example, it might have a relatively high boiling point due to the polarity of the sulfonyl groups. Its solubility would depend on the solvent used .Applications De Recherche Scientifique
Synthesis and Derivatives
- The synthesis of substituted azetidinones derived from a dimer of Apremilast highlights the interest in 2-azetidinones scaffolds due to their biological and pharmacological potencies. These compounds, including variations with sulfonamide rings, are significant in medicinal chemistry, showcasing their utility in creating heterocyclic motifs found in several naturally occurring alkaloids (Jagannadham et al., 2019).
Antimicrobial and Antitubercular Activities
- New Pyrimidine-Azetidinone analogues were synthesized and evaluated for their antioxidant, antimicrobial, and antitubercular activities. This research underscores the compound's potential in designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Anticancer Activity
- Chalcone analogues with sulfonyl groups were synthesized and tested for in vitro cytotoxic activities against human epithelial cervical carcinoma and breast carcinoma cell lines. These compounds exhibit strong anticancer activities, highlighting the therapeutic potential of sulfonyl-containing compounds in cancer treatment (Muškinja et al., 2019).
Synthesis of Heterocyclic Compounds
- Research on the synthesis of azetidin-2-one derivatives containing aryl sulfonate moiety revealed their anti-inflammatory and antimicrobial activities. This demonstrates the compound's relevance in developing new therapeutic agents with potential health benefits (Kendre et al., 2012).
Chemical Reactions and Mechanisms
- Studies on the rearrangement of 2-aryl-3,3-dichloroazetidines, an unexplored class of azaheterocycles, showcased the compound's chemical reactivity and the potential for developing novel heterocyclic compounds (Dejaegher et al., 2002).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-3-(4-methoxyphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S2/c1-12-16(18)4-3-5-17(12)26(22,23)19-10-15(11-19)25(20,21)14-8-6-13(24-2)7-9-14/h3-9,15H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXBXCOXXNZHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2,3-dichlorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2817307.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-(4-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B2817309.png)


![1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2817313.png)
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2817315.png)
![N-(2,4-dimethylphenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2817317.png)
![2,11-dimethyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2817318.png)
![3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2817320.png)
![N-(4-methoxyphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2817322.png)

